Di-tert-nonyl disulphide Di-tert-nonyl disulphide
Brand Name: Vulcanchem
CAS No.: 90062-36-5
VCID: VC16979372
InChI: InChI=1S/C18H38S2/c1-7-9-11-13-15-17(3,4)19-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3
SMILES:
Molecular Formula: C18H38S2
Molecular Weight: 318.6 g/mol

Di-tert-nonyl disulphide

CAS No.: 90062-36-5

Cat. No.: VC16979372

Molecular Formula: C18H38S2

Molecular Weight: 318.6 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-nonyl disulphide - 90062-36-5

Specification

CAS No. 90062-36-5
Molecular Formula C18H38S2
Molecular Weight 318.6 g/mol
IUPAC Name 2-methyl-2-(2-methyloctan-2-yldisulfanyl)octane
Standard InChI InChI=1S/C18H38S2/c1-7-9-11-13-15-17(3,4)19-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3
Standard InChI Key VCGHXQIQFOCLKY-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C)(C)SSC(C)(C)CCCCCC

Introduction

Structural and Molecular Characteristics

The tert-nonyl groups in di-tert-nonyl disulphide introduce significant steric hindrance, reducing its susceptibility to oxidative degradation compared to linear-chain disulfides . The disulfide bond itself is redox-active, enabling participation in electron transfer reactions critical to its function in industrial processes. While direct structural data for di-tert-nonyl disulphide is limited, analogous polysulfides like di-tert-nonyl polysulfide (TNPS 537) provide insights into its behavior. For example, TNPS 537 has a density of 1.03 g/cm³ at 20°C and a boiling point range of 208.3–263.8°C , properties likely shared by the disulfide variant due to similar hydrocarbon backbones.

Table 1: Comparative Physical Properties of Di-tert-nonyl Disulphide and Related Compounds

PropertyDi-tert-nonyl Disulphide (Inferred)Di-tert-nonyl Polysulfide (TNPS 537)
Molecular FormulaC₁₈H₃₈S₂C₁₈H₃₈Sₓ (x ≈ 5)
Density (g/cm³)~1.02 (estimated)1.03
Boiling Point (°C)190–250 (estimated)208.3–263.8
Solubility in WaterInsoluble0.154 mg/L

Synthesis and Industrial Production

Di-tert-nonyl disulphide is synthesized via oxidative coupling of tert-nonyl thiols using agents like hydrogen peroxide or iodine. Industrial-scale production employs continuous flow reactors to optimize yield and purity, often incorporating catalysts such as transition metal complexes to accelerate disulfide bond formation . A patented method for pre-sulfurizing catalysts describes analogous procedures:

  • Impregnation: A catalyst substrate is treated with a sulfur-containing solution (e.g., 3–9% sulfur in isooctane) .

  • Solvent Removal: Isooctane is evaporated under vacuum at 50°C .

  • Heat Treatment: The material is heated to 120–135°C under nitrogen to stabilize the disulfide structure .

This method, while developed for polysulfides, highlights the importance of controlled temperature and inert atmospheres in preventing premature decomposition of sulfur-rich compounds.

Chemical Reactivity and Functional Behavior

The disulfide bond in di-tert-nonyl disulphide undergoes three primary reactions:

  • Oxidation: Forms sulfoxides or sulfones under strong oxidizing conditions.

  • Reduction: Cleaves to tert-nonyl thiols via reducing agents like lithium aluminum hydride.

  • Substitution: Reacts with nucleophiles (e.g., thiolates) to form mixed disulfides .

Steric effects from the tert-nonyl groups limit reactivity compared to less hindered disulfides, making it more stable in high-temperature applications such as lubricant formulations .

Industrial Applications

Lubricant Additives

Di-tert-nonyl disulphide reduces friction and wear in mechanical systems by forming protective sulfide layers on metal surfaces. Its thermal stability (decomposition temperature >240°C) ensures performance under extreme conditions .

Catalyst Pre-sulfurization

In petroleum refining, hydrodesulfurization (HDS) catalysts require pre-sulfurization to activate their metal centers. Di-tert-nonyl disulphide serves as a sulfur donor, reacting with hydrogen to generate H₂S, which sulfidizes cobalt-molybdenum catalysts .

Table 2: Operational Parameters for Catalyst Pre-sulfurization Using Sulfur Donors

ParameterConditions
Temperature100–220°C
Pressure15 bar H₂
Sulfur Donor Concentration2–57% in hydrocarbon feedstock
Flow Rate150 ml/h (liquid), 30 l/h (H₂)

Comparative Analysis with Analogous Compounds

Di-tert-nonyl disulphide’s branched structure differentiates it from linear-chain analogs like di-n-octyl disulfide:

  • Higher Thermal Stability: Tertiary carbon groups impede radical chain reactions.

  • Lower Solubility: Increased hydrophobicity limits aqueous applications .

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